

# Cytokeratin 17 immunohistochemistry protocol for paraffin-embedded tissues

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# Application Notes and Protocols for Cytokeratin 17 Immunohistochemistry For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Cytokeratin 17 (CK17) in formalin-fixed, paraffin-embedded (FFPE) tissues. This guide is intended for professionals in research and drug development to ensure reliable and reproducible staining results.

#### Introduction to Cytokeratin 17

Cytokeratin 17 (CK17) is a type I intermediate filament protein that is typically expressed in the basal cells of complex epithelia, such as those found in skin appendages, salivary glands, and the respiratory tract.[1][2] Its expression is often induced in response to tissue injury and in various pathological conditions, including hyperproliferative skin diseases and several types of cancer. In oncology, CK17 has emerged as a significant biomarker, with its expression being associated with the prognosis of various malignancies, including breast, cervical, and oral squamous cell carcinomas.[3][4] CK17 is involved in regulating cell proliferation, migration, and apoptosis through its interaction with various signaling pathways, making it a protein of interest in cancer research and therapeutic development.[5][6]



### **Experimental Protocols**

This section details the complete workflow for CK17 immunohistochemistry on FFPE tissue sections, from slide preparation to final mounting.

#### I. Specimen Preparation

- Sectioning: Cut FFPE tissue blocks into 4-5 µm thick sections using a microtome.
- Mounting: Float the sections in a purified water bath at 40°C and mount them onto positively charged glass slides.
- Drying: Dry the slides overnight at room temperature or in an oven at 50-60°C for at least one hour to ensure tissue adherence.[3]

#### II. Deparaffinization and Rehydration

This step is crucial for removing the paraffin wax and rehydrating the tissue sections to allow aqueous reagents to penetrate.

- Immerse slides in Xylene: 2 changes for 5-10 minutes each.[7]
- Transfer slides through a graded series of ethanol:
  - 100% Ethanol: 2 changes for 3-5 minutes each.[7]
  - 95% Ethanol: 1 change for 3 minutes.
  - 70% Ethanol: 1 change for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

#### III. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask antigenic epitopes. Heat-Induced Epitope Retrieval (HIER) is required to unmask the CK17 antigen. The choice between citrate and Tris-EDTA buffer may depend on the specific antibody clone used and should be optimized.



Method: Heat-Induced Epitope Retrieval (HIER)

- Option A: Citrate Buffer (pH 6.0)
  - Prepare 10 mM Sodium Citrate Buffer: 1.92 g of citric acid (anhydrous) in 1000 ml of distilled water. Adjust pH to 6.0 with 1N NaOH. Add 0.5 ml of Tween 20.
  - Pre-heat the buffer in a pressure cooker, steamer, or water bath to 95-100°C.[8]
  - Immerse the slides in the hot buffer and incubate for 20-40 minutes.
  - Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.
- Option B: Tris-EDTA Buffer (pH 9.0)
  - Prepare Tris-EDTA Buffer: 1.21 g Tris Base, 0.37 g EDTA in 1000 ml of distilled water.
     Adjust pH to 9.0. Add 0.5 ml of Tween 20.[7][9]
  - Follow the same heating and cooling procedure as described for the Citrate Buffer.
     Staining of formalin-fixed tissues may require heating for up to 45 minutes at 95°C.[1]

#### IV. Immunohistochemical Staining

This protocol utilizes a polymer-based horseradish peroxidase (HRP) detection system, which offers high sensitivity and low background.[10][11][12]

- Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10] Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween 20) 2 times for 5 minutes each.
- Blocking: To prevent non-specific antibody binding, incubate the sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature.
   [10]
- Primary Antibody Incubation: Drain the blocking solution and apply the anti-Cytokeratin 17 primary antibody diluted in antibody diluent. Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[1][11]



- Washing: Rinse the slides with wash buffer 3 times for 5 minutes each.
- Detection System: Apply the HRP-polymer conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the primary antibody host) and incubate for 30-60 minutes at room temperature.[10][11]
- Washing: Rinse the slides with wash buffer 3 times for 5 minutes each.
- Chromogen Development: Apply the DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed.[13]
- · Washing: Rinse gently with deionized water.

## V. Counterstaining, Dehydration, and Mounting

- Counterstaining: Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
- Washing: Rinse the slides in running tap water until the water runs clear.
- Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 2-5 minutes each.
- Clearing: Immerse the slides in Xylene for 2 changes of 5 minutes each.
- Mounting: Apply a coverslip using a permanent mounting medium.

#### **Data Presentation**

## Table 1: Recommended Primary Antibodies and Dilutions for CK17 IHC



Antibody Clone	Host/Isotype	Recommended Dilution	Antigen Retrieval	Supplier (Example)
E3	Mouse / IgG2b	1:100	Citrate pH 6.0	Dako
KRT17/778	Mouse / IgG2b	1-2 μg/mL	Tris-EDTA pH 9.0	Novus Biologicals
CK17	Mouse / IgG2b	1:200 (2-10 μg/mL)	Citrate pH 6.0	Thermo Fisher
22230-1-AP	Rabbit / Polyclonal	1:50 - 1:400	Tris-EDTA pH 9.0	Proteintech
MSVA-117R	Rabbit / IgG	1:100 - 1:200	Not Specified	MS Validated Antibodies

Note: Optimal dilutions should be determined by the end-user.

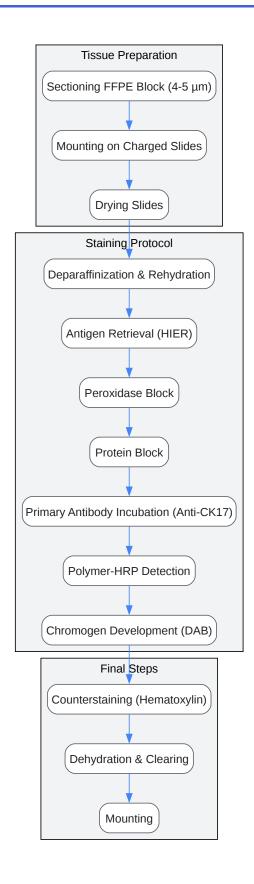
## **Table 2: Staining Controls for CK17 Immunohistochemistry**



Control Type	Tissue/Cells	Expected Result	Purpose
Positive Control	Skin, Squamous Cell Carcinoma, Prostate	Cytoplasmic staining in basal cells	To confirm the validity of the staining protocol and reagent activity.[14][15]
Negative Control	Colon	No staining	To assess the specificity of the primary antibody.[14]
Internal Control	Normal epithelial appendages within the test tissue	Cytoplasmic staining in basal/myoepithelial cells	To verify staining in a known positive cell population within the sample.
Reagent Control	Test tissue section	No staining	To check for non- specific staining from the detection system by omitting the primary antibody.

# Mandatory Visualizations Experimental Workflow Diagram





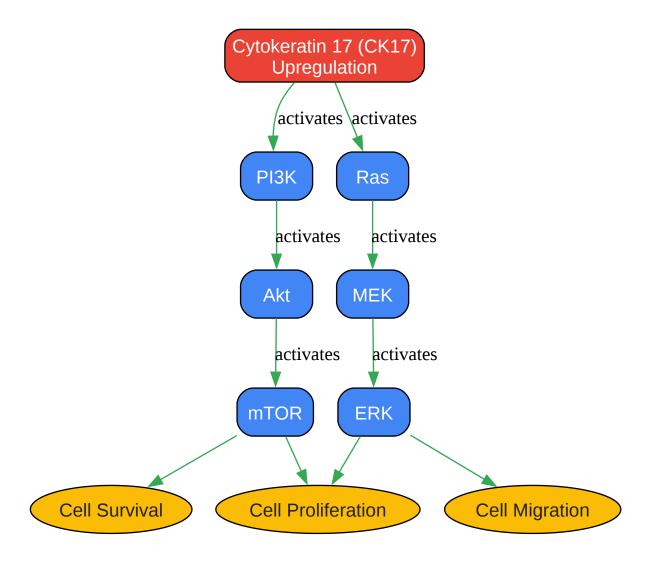
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Caption: Workflow for CK17 Immunohistochemistry on FFPE tissues.



#### **CK17-Associated Signaling Pathway in Cancer**

Cytokeratin 17 has been shown to promote tumor progression by activating key signaling pathways such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. This activation leads to increased cell proliferation, migration, and survival.[5][6][16][17]



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Caption: CK17's role in activating oncogenic signaling pathways.

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